molecular formula C10H12BrN3S B13252781 [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine

[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13252781
M. Wt: 286.19 g/mol
InChI Key: OXOFBLSRFSYGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a bromothiophene moiety and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the coupling of 4-bromothiophene-2-carbaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, while the pyrazole moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chlorothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(4-Fluorothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(4-Iodothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H12BrN3S/c1-7-8(4-13-14-7)3-12-5-10-2-9(11)6-15-10/h2,4,6,12H,3,5H2,1H3,(H,13,14)

InChI Key

OXOFBLSRFSYGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCC2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.